(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound known for its multifaceted applications in research and industry. The intricate molecular structure features a 3-chlorophenyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group, and a methanone linkage, making it an interesting target for synthesis and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process involving the formation of key intermediates followed by their coupling. One common method involves:
Formation of the 3-Chlorophenyl Substituent:
Synthesis of the Piperidine Intermediate: : Piperidine is functionalized to introduce the (2,6-dimethylpyrimidin-4-yl)oxy group via nucleophilic substitution.
Coupling Reaction: : The final step involves coupling the 3-chlorophenyl intermediate with the piperidine intermediate under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods:
Industrial production often employs optimized versions of these lab-scale methods, using high-throughput reactors, precise control of reaction conditions (temperature, pressure, solvent systems), and catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: : Reduction reactions can target the methanone group to yield alcohol derivatives.
Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can modify the chlorophenyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating mixtures for introducing nitro groups.
Major Products:
Oxidation: : N-oxides of the piperidine ring.
Reduction: : Corresponding alcohols from the reduction of the methanone group.
Substitution: : Functionalized derivatives with various substituents on the chlorophenyl ring.
Scientific Research Applications
This compound finds use in various fields due to its structural diversity and reactivity:
Chemistry: : As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: : In studies of receptor-ligand interactions, given its piperidine and pyrimidinyl groups mimic biological structures.
Medicine: : Potential pharmaceutical applications due to its resemblance to bioactive molecules.
Industry: : Used in the synthesis of agrochemicals, dyes, and materials.
Mechanism of Action
The compound's mechanism of action often involves interactions with biological receptors, where the piperidine ring and pyrimidinyl group play crucial roles. It can act as an inhibitor or activator, depending on the target receptor, affecting pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
(3-Chlorophenyl)(3-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)methanone: : Similar structure but with a pyridine ring instead of a pyrimidine.
(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)azepane-1-yl)methanone: : An azepane ring instead of piperidine.
(3-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: : Variation in the substitution pattern on the pyrimidine ring.
Unique Aspects:
What sets (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone apart is the specific placement of the dimethylpyrimidinyl group and its methanone linkage, leading to distinct reactivity and binding properties.
Need any more deep dives into any specific sections?
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEHDBMJHPDHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.